{[(Difluoromethyl)thio]methyl}benzene
Overview
Description
Synthesis Analysis
The synthesis of difluoromethyl ketones and difluoromethyl(thio)amides has been reported. Specifically, when TMSCF 2 H was activated by potassium tert-pentoxide (t PentOK), Weinreb amides underwent difluoromethylation leading to difluoromethyl ketones .Molecular Structure Analysis
The molecular formula of “{[(Difluoromethyl)thio]methyl}benzene” is C8H8F2S. The average mass is 160.184 Da and the monoisotopic mass is 160.015823 Da .Chemical Reactions Analysis
The last decade has witnessed an upsurge of metal-based methods that can transfer CF 2 H to C (sp 2) sites both in stoichiometric and catalytic mode. Difluoromethylation of C (sp 2 )–H bond has also been accomplished through Minisci-type radical chemistry, a strategy best applied to heteroaromatics .Mechanism of Action
Target of Action
Difluoromethylation processes, which this compound is a part of, have been extensively studied . These processes involve the formation of X–CF2H bonds, where X can be C (sp), C (sp2), C (sp3), O, N, or S .
Mode of Action
The mode of action of {[(Difluoromethyl)thio]methyl}benzene involves its interaction with these targets, leading to the formation of X–CF2H bonds . This process has seen significant advancements in recent years, with the development of multiple difluoromethylation reagents . The compound can participate in electrophilic, nucleophilic, radical, and cross-coupling methods to construct C (sp3)–CF2H bonds .
Biochemical Pathways
The biochemical pathways affected by this compound are related to the difluoromethylation of heterocycles . This process is crucial for functionalizing diverse fluorine-containing heterocycles, which are core moieties of various biologically and pharmacologically active ingredients .
Pharmacokinetics
It’s worth noting that the compound has a molecular weight of 17421 , which could influence its absorption, distribution, metabolism, and excretion.
Result of Action
It’s known that difluoromethylation processes can lead to the formation of molecules of pharmaceutical relevance .
Action Environment
The action of this compound can be influenced by environmental factors . For instance, the outcomes of difluoromethylation reactions can be restricted by the reaction environment . Additionally, the compound’s antioxidant properties in a non-polar environment have been studied .
Properties
IUPAC Name |
difluoromethylsulfanylmethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2S/c9-8(10)11-6-7-4-2-1-3-5-7/h1-5,8H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMOWRNGLGDZHAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70468517 | |
Record name | {[(difluoromethyl)thio]methyl}benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70468517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68965-44-6 | |
Record name | {[(difluoromethyl)thio]methyl}benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70468517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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